1-Butyne, 1-bromo-3-methoxy-3-methyl-
Description
The strategic importance of a molecule like 1-bromo-3-methoxy-3-methyl-1-butyne can be best understood by dissecting the contributions of its constituent functional groups to modern synthetic endeavors.
Alkynes, hydrocarbons featuring at least one carbon-carbon triple bond, are fundamental building blocks in organic synthesis. nih.govalfa-chemistry.com Their high degree of unsaturation and the linear geometry of the sp-hybridized carbon atoms make them highly reactive and versatile intermediates. acs.org The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, the latter of which are readily susceptible to a wide array of chemical transformations.
In contemporary synthesis, alkynes participate in a vast range of reactions, including:
Addition Reactions: Alkynes readily undergo the addition of halogens, hydrogen halides, and water, providing access to a variety of functionalized alkenes and carbonyl compounds. wikipedia.org
Cycloaddition Reactions: They are key components in cycloaddition reactions, such as the Diels-Alder and Huisgen 1,3-dipolar cycloaddition (a cornerstone of "click chemistry"), enabling the efficient construction of complex cyclic and heterocyclic systems. nih.govwikipedia.org
Coupling Reactions: Terminal alkynes are particularly valuable in transition metal-catalyzed cross-coupling reactions like the Sonogashira, Castro-Stephens, and Cadiot-Chodkiewicz couplings, which are indispensable for forming carbon-carbon bonds. wikipedia.orglibretexts.org
Polymerization: Alkynes serve as monomers in the synthesis of conjugated polymers, which possess unique electronic and optical properties relevant to materials science. nih.gov
The presence of the alkyne moiety in natural products, pharmaceuticals, and advanced materials underscores its importance. alfa-chemistry.comwikipedia.org Many bioactive molecules owe their properties to the rigid framework and electronic characteristics imparted by the alkyne group. wikipedia.org
Halogenated organic compounds are not merely precursors for elimination reactions; they are pivotal intermediates in modern synthetic chemistry. The introduction of a halogen atom into an organic molecule provides a reactive handle for a multitude of transformations. researchgate.netgold-chemistry.org Organobromides, in particular, offer a good balance of reactivity and stability, making them ideal substrates for:
Cross-Coupling Reactions: As mentioned, bromoalkynes are key partners in reactions like the Sonogashira and Cadiot-Chodkiewicz couplings, allowing for the facile construction of conjugated enynes and diynes. wikipedia.orggold-chemistry.orgorganic-chemistry.org
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups.
Formation of Organometallic Reagents: Bromo-compounds can be converted into organolithium or Grignard reagents, which are powerful carbon nucleophiles for C-C bond formation.
Similarly, ether functionalities play a crucial role in organic synthesis. Beyond their common use as solvents, ethers are integral parts of molecular structures, often serving as protecting groups for alcohols due to their general stability under many reaction conditions. ox.ac.uk Tertiary ethers, in particular, are found in numerous pharmaceuticals and agrochemicals. ox.ac.uk The methoxy (B1213986) group in the target molecule can influence its solubility and conformational properties and may also play a role in directing reactions at nearby centers through electronic effects.
The specific arrangement of functional groups in 1-bromo-3-methoxy-3-methyl-1-butyne suggests a unique and multifaceted reactivity profile.
| Functional Group | Structural Feature | Implied Reactivity/Utility |
| Bromoalkyne | Br-C≡C- | Electrophilic carbon, excellent partner for cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz). |
| Tertiary Carbon | -C(CH₃)₂- | Steric hindrance, potential for forming a stable tertiary carbocation intermediate in SN1-type reactions. |
| Methoxy Group | -OCH₃ | Ether linkage, generally stable, can act as a directing group or be cleaved under harsh acidic conditions. |
| Propargylic Position | Carbon adjacent to C≡C | The tertiary carbon is a propargylic position, which can stabilize adjacent positive charges, influencing reaction pathways. |
The combination of these features makes 1-bromo-3-methoxy-3-methyl-1-butyne a potentially valuable synthetic intermediate. The bromoalkyne end of the molecule is primed for reactions that extend the carbon chain, such as forming conjugated systems through coupling with terminal alkynes or aryl halides. wikipedia.orglibretexts.org
Simultaneously, the other end of the molecule, featuring a tertiary carbon bonded to a methoxy group, presents different possibilities. This structure is a type of propargylic ether. The propargylic position is known to stabilize carbocations, suggesting that under appropriate conditions (e.g., with a Lewis acid), the methoxy group could act as a leaving group, generating a tertiary propargylic cation. This intermediate could then be trapped by nucleophiles or undergo rearrangement, opening pathways to other complex structures. The steric bulk of the two methyl groups on the tertiary carbon would likely disfavor SN2-type reactions at that center.
The synthetic strategies relevant to a molecule like 1-bromo-3-methoxy-3-methyl-1-butyne are built upon a rich history of organic chemistry.
The chemistry of alkynes began in the 19th century with the discovery of acetylene (B1199291) by Edmund Davy in 1836 and its characterization by Marcellin Berthelot. wiley-vch.de Early synthetic methods often involved dehydrohalogenation of dihalides, a robust method that is still in use today. wikipedia.orglibretexts.org
The mid-20th century saw the advent of powerful cross-coupling reactions that revolutionized the use of alkynes and haloalkynes. The Cadiot-Chodkiewicz coupling, first reported in 1955, provided a reliable method for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-bromoalkyne using a copper(I) salt catalyst. alfa-chemistry.comwikipedia.org This reaction was a significant step forward from the existing Glaser coupling, which primarily produced symmetrical diynes.
A further leap came in 1975 with the development of the Sonogashira coupling by Kenkichi Sonogashira. libretexts.orggold-chemistry.org This palladium/copper co-catalyzed reaction efficiently couples terminal alkynes with aryl or vinyl halides, becoming one of the most important C-C bond-forming reactions in modern synthesis. organic-chemistry.orgwikipedia.org The mild reaction conditions and tolerance for a wide variety of functional groups have made it a staple in the synthesis of natural products and complex organic materials. libretexts.orgwikipedia.org These foundational coupling reactions form the basis for the primary synthetic utility of the bromoalkyne functionality present in the target molecule.
The synthesis of functionalized ethers also has a long history, with the Williamson ether synthesis (developed in the 1850s) being the classical method. However, forming sterically hindered ethers, such as the tertiary ether in the target molecule, can be challenging with traditional methods. ox.ac.uk Modern synthetic chemistry has introduced a host of new methods, including transition metal-catalyzed reactions, that allow for the construction of complex ether linkages under milder conditions, making molecules that were once difficult to access now readily available. ox.ac.uk
Structure
2D Structure
3D Structure
Properties
CAS No. |
71151-43-4 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
1-bromo-3-methoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C6H9BrO/c1-6(2,8-3)4-5-7/h1-3H3 |
InChI Key |
GMYBSGIHQYOVKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CBr)OC |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Bromo 3 Methoxy 3 Methyl 1 Butyne
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds, known as disconnections, and converting functional groups to identify potential synthetic pathways.
A primary disconnection strategy for 1-bromo-3-methoxy-3-methyl-1-butyne involves the carbon-carbon triple bond. This bond can be conceptually formed through various methods, such as the alkylation of acetylene (B1199291) or the elimination of dihalides. A plausible retrosynthetic step is the disconnection of the C-C bond between the quaternary carbon and the alkyne, leading to an acetylide anion equivalent and a tertiary carbocation equivalent bearing the methoxy (B1213986) and methyl groups.
The most direct and common retrosynthetic disconnection for a terminal bromoalkyne is the C-Br bond. This suggests that the final step in the synthesis would be the bromination of the corresponding terminal alkyne, 3-methoxy-3-methyl-1-butyne. This precursor is a key intermediate in the synthesis of the target molecule.
The quaternary center can be disconnected by breaking the C-C bond between the isopropyl group and the methoxy-bearing carbon. This leads to precursors such as a tertiary alcohol, which can be synthesized from the reaction of a Grignard reagent with a ketone. For instance, the reaction of methylmagnesium bromide with acetone (B3395972) would yield 2-methyl-2-propanol, which could then be further functionalized.
Reported and Hypothetical Synthetic Pathways
Based on the retrosynthetic analysis, a forward synthesis can be proposed. A logical and efficient pathway would involve the initial synthesis of the terminal alkyne precursor, 3-methoxy-3-methyl-1-butyne, followed by its bromination.
A practical synthetic approach would commence with a commercially available or easily synthesized terminal alkyne. The key intermediate, 3-methoxy-3-methyl-1-butyne, can be prepared through the reaction of the lithium salt of acetylene with 2-methoxy-2-methylpropane (methyl tert-butyl ether, MTBE) under appropriate conditions. Alternatively, the reaction of a Grignard reagent derived from a protected alkyne with a suitable ketone followed by deprotection and etherification would also yield the desired precursor.
A plausible synthesis of the precursor 3-methoxy-3-methyl-1-butyne starts from 2-methyl-3-butyn-2-ol. This commercially available tertiary alcohol can be converted to its corresponding methyl ether, 3-methoxy-3-methyl-1-butyne, via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride, followed by reaction with an electrophilic methylating agent such as methyl iodide.
| Reactant 1 | Reactant 2 | Reagent | Product |
| 2-Methyl-3-butyn-2-ol | Methyl iodide | Sodium hydride | 3-Methoxy-3-methyl-1-butyne |
The final and crucial step in the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne is the bromination of the terminal alkyne, 3-methoxy-3-methyl-1-butyne. This transformation can be achieved using various brominating agents. A common and effective method is the reaction of the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate (B79036).
The mechanism of this reaction is believed to proceed through the formation of a silver acetylide intermediate. The silver ion coordinates to the alkyne, increasing the acidity of the terminal proton. A weak base can then deprotonate the alkyne to form the silver acetylide. This species then reacts with the electrophilic bromine from NBS to yield the final product, 1-bromo-3-methoxy-3-methyl-1-butyne.
Alternatively, direct bromination can be achieved using bromine in a suitable solvent, though this method can sometimes lead to the formation of dibrominated byproducts. The reaction of the terminal alkyne with a strong base, such as an organolithium reagent, to form the lithium acetylide, followed by quenching with an electrophilic bromine source like 1,2-dibromoethane, is another viable route.
| Reactant | Reagent | Catalyst | Product |
| 3-Methoxy-3-methyl-1-butyne | N-Bromosuccinimide | Silver nitrate | 1-Bromo-3-methoxy-3-methyl-1-butyne |
Approaches from Simpler Alkyne Precursors
Alkylation and Etherification Reactions on Substituted Butynes
A plausible synthetic route to 1-bromo-3-methoxy-3-methyl-1-butyne would likely commence with the synthesis of the precursor, 3-methoxy-3-methyl-1-butyne. This precursor contains the core carbon skeleton with the required methoxy and methyl groups at the C3 position. The synthesis of this precursor can be envisioned through the etherification of 3-methyl-1-butyn-3-ol.
The etherification of tertiary propargyl alcohols is a common method to introduce an alkoxy group. In a typical procedure, 3-methyl-1-butyn-3-ol would be deprotonated with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This is followed by quenching with an alkylating agent, in this case, a methylating agent like methyl iodide or dimethyl sulfate, to yield 3-methoxy-3-methyl-1-butyne.
Table 1: Proposed Synthesis of 3-methoxy-3-methyl-1-butyne
| Step | Reactant | Reagent(s) | Product |
| 1 | 3-methyl-1-butyn-3-ol | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 3-methoxy-3-methyl-1-butyne |
Once the precursor, 3-methoxy-3-methyl-1-butyne, is obtained, the next critical step is the selective bromination of the terminal alkyne.
Stereoselective and Regioselective Synthesis Strategies
The synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne necessitates precise control over the regioselectivity of the bromination reaction. The goal is to substitute the acetylenic hydrogen with a bromine atom, a transformation that can be achieved using various electrophilic brominating agents.
A common and effective method for the bromination of terminal alkynes involves the use of N-bromosuccinimide (NBS). rsc.orgorganic-chemistry.org The reaction can be catalyzed by a silver salt, such as silver nitrate (AgNO₃), in a solvent like acetone. reddit.com The silver cation is thought to act as a Lewis acid, activating the alkyne towards electrophilic attack by the bromine from NBS. This method is generally highly selective for the terminal position and avoids the addition of bromine across the triple bond.
Another approach involves the use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in combination with NBS. rsc.orgrsc.org This metal-free method is advantageous as it proceeds under mild conditions and offers high yields for a variety of terminal alkynes. rsc.orgrsc.org
The regioselectivity of the bromination is crucial. While the addition of HBr to a terminal alkyne typically follows Markovnikov's rule, placing the bromine at the more substituted internal carbon, the desired synthesis of a 1-bromoalkyne requires the replacement of the terminal hydrogen. libretexts.orglumenlearning.com Therefore, methods employing electrophilic bromine sources that favor substitution over addition are essential.
The precursor molecule, 3-methoxy-3-methyl-1-butyne, possesses a quaternary carbon center at the C3 position. In the context of the achiral target molecule, the stereochemistry at this center is not a factor. However, if chiral variants of this compound were to be synthesized, for instance, by replacing one of the methyl groups with a different substituent, the stereochemistry at this quaternary center would become critically important.
The enantioselective synthesis of molecules with alkyne-substituted quaternary stereocenters is an active area of research. bohrium.comnih.govacs.org Catalytic asymmetric methods, such as copper-catalyzed allylic substitution reactions with alkynylaluminum reagents, have been developed to create such stereocenters with high enantiomeric ratios. bohrium.com While not directly applicable to the synthesis of the achiral 1-bromo-3-methoxy-3-methyl-1-butyne, these methodologies highlight the potential for creating chiral analogs and the importance of controlling the stereochemistry of quaternary centers in more complex synthetic targets. bohrium.comnih.gov
Catalytic and Green Chemistry Approaches in its Synthesis
While transition metal-catalyzed coupling reactions are more commonly associated with the formation of carbon-carbon bonds, such as in the synthesis of enynes or diynes, certain catalytic systems can be employed for the halogenation of alkynes. acs.org For instance, cationic gold complexes have been shown to catalyze the bromination of terminal alkynes. acs.org In this process, the gold catalyst activates the terminal C-H bond of the alkyne, facilitating its reaction with an electrophilic bromine source like NBS. acs.org This catalytic approach can offer high efficiency and selectivity under mild reaction conditions.
It is important to note that in the context of synthesizing 1-bromo-3-methoxy-3-methyl-1-butyne, the primary role of a catalyst would be to facilitate the selective bromination of the terminal alkyne precursor, rather than to form the carbon skeleton itself.
Green chemistry principles encourage the development of synthetic methods that are environmentally benign. This includes the use of less hazardous reagents, the reduction of waste, and the improvement of atom economy.
In the synthesis of 1-bromo-3-methoxy-3-methyl-1-butyne, several green chemistry principles can be applied. The use of NBS as a brominating agent is generally considered a greener alternative to using elemental bromine, as it is a solid and easier to handle. rsc.orgbeyondbenign.orgcambridgescholars.com
Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. For example, some bromination reactions of alkynes have been successfully carried out in aqueous media or with solid-state reagents, minimizing the need for volatile organic solvents. rsc.orgrsc.org
Atom economy is another key principle of green chemistry. In the proposed synthesis, the bromination of 3-methoxy-3-methyl-1-butyne with NBS and a catalytic amount of a silver salt or a base like DBU is relatively atom-economical. The main byproduct from NBS is succinimide, which is a relatively benign and easily separable compound.
Table 2: Comparison of Bromination Methods for Terminal Alkynes
| Method | Brominating Agent | Catalyst/Activator | Key Features |
| Method A | N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | High selectivity for terminal alkynes. reddit.com |
| Method B | N-Bromosuccinimide (NBS) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Metal-free, mild conditions, high yields. rsc.orgrsc.org |
| Method C | Sodium Bromide (NaBr) / Sodium Bromate (NaBrO₃) | Aqueous Acid | Greener approach avoiding liquid bromine. rsc.orgrsc.org |
| Method D | N-Bromosuccinimide (NBS) | Cationic Gold Complex | Catalytic method with high efficiency. acs.org |
Optimization of Reaction Conditions and Yields
Detailed experimental data and research findings necessary to populate the subsections below are not available in the public domain for 1-Butyne, 1-bromo-3-methoxy-3-methyl-.
Temperature and Pressure Effects on Reaction Kinetics
Specific studies detailing the impact of temperature and pressure variations on the reaction kinetics for the synthesis of 1-Butyne, 1-bromo-3-methoxy-3-methyl- have not been documented in available literature.
Catalyst Loading and Ligand Effects
Information regarding the effects of different catalyst systems, variations in catalyst loading, or the influence of specific ligands on the synthesis of 1-Butyne, 1-bromo-3-methoxy-3-methyl- is not present in surveyed scientific papers and patents.
Solvent Effects and Reaction Medium Selection
Comparative studies on the role of different solvents and reaction media in influencing the yield and purity of 1-Butyne, 1-bromo-3-methoxy-3-methyl- during its synthesis are not described in the available literature.
Advanced Reactivity and Transformation Studies of 1 Bromo 3 Methoxy 3 Methyl 1 Butyne
Reactions Involving the Bromoalkyne Moiety
The primary site of reactivity in 1-bromo-3-methoxy-3-methyl-1-butyne is the carbon-bromine bond of the alkyne. The nature of this bond, coupled with the adjacent quaternary center, dictates the mechanistic pathways the molecule can undertake.
Nucleophilic Substitution Reactions (SN1, SN2') at the Brominated Carbon
Nucleophilic substitution reactions on propargylic halides can proceed through various mechanisms, including SN1, SN2, and SN2' pathways. For 1-bromo-3-methoxy-3-methyl-1-butyne, the tertiary nature of the carbon adjacent to the alkyne makes a direct SN2 attack highly improbable due to steric hindrance. Instead, the reactivity is expected to be dominated by mechanisms that involve the formation of cationic intermediates.
Detailed studies on the closely related compound, 3-bromo-3-methyl-1-butyne, which lacks the methoxy (B1213986) group, provide significant insights into the probable reactivity of our target molecule. In initially neutral or acidic solutions, the solvolysis of 3-bromo-3-methyl-1-butyne in 80% aqueous ethanol (B145695) proceeds through a carbonium ion mechanism, characteristic of an SN1 reaction. fiveable.menobelprize.orgacs.org This pathway is facilitated by the stability of the resulting tertiary propargyl cation.
Under base-promoted conditions, the mechanism is more complex. Research suggests the reaction proceeds through the formation of a conjugate base, which then generates a zwitterion-carbene intermediate. fiveable.menobelprize.org This intermediate then reacts with the solvent to form the final products. fiveable.me
The presence of the 3-methoxy group in 1-bromo-3-methoxy-3-methyl-1-butyne is expected to have a pronounced effect on its reactivity in nucleophilic substitution reactions. The oxygen atom of the methoxy group, through its inductive electron-withdrawing effect, would destabilize the adjacent carbocationic intermediate that would form in an SN1-type mechanism. This destabilization would likely decrease the rate of solvolysis compared to its non-alkoxylated counterpart, 3-bromo-3-methyl-1-butyne.
Conversely, the lone pairs of electrons on the oxygen atom could potentially participate in the reaction through anchimeric assistance, although this is less common for alkoxy groups compared to acyloxy groups in neighboring group participation. organic-chemistry.org However, the steric bulk of the entire quaternary alkoxy substituent (C(CH₃)₂OCH₃) will significantly hinder any backside attack, further disfavoring an SN2 mechanism.
| Reaction Type | Expected Reactivity of 1-bromo-3-methoxy-3-methyl-1-butyne | Rationale |
| SN1 | Slower than non-alkoxylated analog | Inductive electron-withdrawing effect of the methoxy group destabilizes the adjacent carbocation. |
| SN2 | Highly disfavored | Severe steric hindrance from the quaternary center and the bulky alkoxy group prevents backside attack. |
| Base-Promoted | Likely proceeds via a zwitterion-carbene intermediate | Similar to the non-alkoxylated analog, but the electronic effects of the methoxy group may influence the stability and subsequent reactions of the intermediate. |
If the carbon bearing the substituent were chiral, the stereochemical outcome of the substitution would be a key indicator of the reaction mechanism. For an SN1 reaction proceeding through a planar carbocation intermediate, racemization of the product is expected. wikipedia.org In the case of 1-bromo-3-methoxy-3-methyl-1-butyne, the carbon atom is not a stereocenter. However, if a chiral variant were to be synthesized, the SN1 pathway would be anticipated to lead to a racemic mixture of products.
For base-promoted reactions that proceed through the proposed zwitterion-carbene intermediate, the stereochemical outcome is less predictable without specific experimental studies on a chiral analog. The geometry of the intermediate and the mode of solvent attack would determine the final stereochemistry.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.orgwikipedia.orgyonedalabs.comnih.gov The application of these reactions to tertiary alkyl halides, including propargylic systems like 1-bromo-3-methoxy-3-methyl-1-butyne, is often challenging due to competing side reactions such as β-hydride elimination and slow rates of oxidative addition. ucl.ac.ukwikipedia.org However, advancements in ligand design, particularly the use of sterically bulky and electron-rich phosphine (B1218219) ligands, have expanded the scope of these reactions to include more hindered substrates. nobelprize.orgucl.ac.uk
The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. organic-chemistry.orglibretexts.orgmdpi.com For a substrate like 1-bromo-3-methoxy-3-methyl-1-butyne, the steric hindrance at the tertiary center would likely require the use of highly active catalyst systems, possibly employing bulky electron-rich ligands to facilitate the oxidative addition step. The reaction would be expected to work with a range of terminal alkynes, although yields may be moderate and influenced by the steric bulk of the coupling partner.
Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The presence of a tertiary carbon in the substrate makes β-hydride elimination from the organopalladium intermediate a potential competing pathway, which can lead to the formation of allene (B1206475) byproducts. The choice of ligand and reaction conditions would be critical to favor the desired cross-coupling product.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. wikipedia.orgyonedalabs.comnih.gov The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups. However, the coupling of tertiary alkyl halides is a known challenge. wikipedia.org Successful coupling of 1-bromo-3-methoxy-3-methyl-1-butyne would likely necessitate the use of specialized ligands and carefully optimized reaction conditions to overcome the steric barrier and potential side reactions.
| Coupling Reaction | Potential Coupling Partners | Key Challenges and Considerations |
| Sonogashira | Terminal Alkynes (e.g., phenylacetylene, 1-hexyne) | Steric hindrance slowing oxidative addition; potential for catalyst deactivation. |
| Heck | Alkenes (e.g., styrene, acrylates) | Competing β-hydride elimination leading to allene formation. |
| Suzuki-Miyaura | Organoboron Reagents (e.g., arylboronic acids) | Difficulty in oxidative addition with tertiary halides; potential for protodeboronation of the coupling partner. |
The catalytic cycles for the Sonogashira, Heck, and Suzuki-Miyaura reactions with 1-bromo-3-methoxy-3-methyl-1-butyne would follow the generally accepted pathways, with the oxidative addition of the C-Br bond to the Pd(0) catalyst being the likely rate-determining step due to the steric hindrance.
The choice of ligand is crucial in this step. Bulky, electron-donating ligands can stabilize the low-coordinate, electron-rich Pd(0) species necessary for oxidative addition and can also promote the reductive elimination step. For instance, ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines have been shown to be effective in the cross-coupling of sterically hindered substrates. nobelprize.org
In the Sonogashira reaction , a copper co-catalyst is often used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. organic-chemistry.orglibretexts.orgmdpi.com For a hindered substrate, a copper-free protocol might be advantageous to avoid potential side reactions.
In the Heck reaction , after the initial oxidative addition, migratory insertion of the alkene into the palladium-carbon bond occurs. The regioselectivity of this insertion can be influenced by both electronic and steric factors. Subsequent β-hydride elimination would yield the final product. The stereochemistry of the product is often controlled by the syn-addition of the organopalladium species to the alkene followed by syn-elimination of the palladium hydride. wikipedia.orgorganic-chemistry.orglibretexts.org
Electrophilic Addition Reactions to the Triple Bond
The carbon-carbon triple bond of 1-bromo-3-methoxy-3-methyl-1-butyne is an electron-rich region, making it susceptible to attack by electrophiles. However, the reactivity and orientation of these additions are significantly influenced by the electronic and steric effects of its substituents: the electron-withdrawing bromo group at one terminus and the bulky, electron-donating tertiary ether group at the other.
Regioselectivity in electrophilic additions to unsymmetrical alkynes is dictated by the stability of the intermediate carbocation formed during the reaction. chemistrysteps.com According to Markovnikov's rule, in the addition of a protic acid (HX), the proton will add to the carbon atom of the triple bond that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. libretexts.orglibretexts.org Conversely, anti-Markovnikov addition, often proceeding via a free-radical mechanism, results in the opposite orientation. libretexts.orgbyjus.com
In the case of 1-bromo-3-methoxy-3-methyl-1-butyne, the triple bond is disubstituted, so the original definition of Markovnikov's rule based on hydrogen atoms does not directly apply. Instead, regioselectivity is determined by the relative stability of the two possible vinyl carbocation intermediates that can be formed upon protonation.
Path A (Markovnikov-type addition): Attack of an electrophile (E⁺) on the C2 carbon (adjacent to the ether group) would place the positive charge on the C1 carbon (bearing the bromine atom). This intermediate is destabilized by the electron-withdrawing inductive effect of the bromine atom.
Path B (Anti-Markovnikov-type addition): Attack of the electrophile on the C1 carbon places the positive charge on the C2 carbon. This carbocation is stabilized by the adjacent tertiary carbon and potentially by resonance donation from the lone pairs of the methoxy group's oxygen atom.
Therefore, electrophilic additions to 1-bromo-3-methoxy-3-methyl-1-butyne are expected to proceed with high regioselectivity, favoring the anti-Markovnikov placement of the electrophile on the bromine-bearing carbon (C1). This outcome is due to the formation of the more stable vinyl carbocation intermediate on the carbon adjacent to the tertiary ether group. chemistrysteps.com
For instance, the addition of hydrogen halides (H-X) under typical electrophilic conditions is predicted to yield a product where the hydrogen adds to the C1 carbon and the halide adds to the C2 carbon. libretexts.org Radical addition of HBr, initiated by peroxides, would also be expected to show high regioselectivity, though the mechanism is different. byjus.com
| Reagent | Condition | Predicted Regioselectivity | Major Product Structure |
|---|---|---|---|
| H-Cl | Polar solvent | Anti-Markovnikov | (E/Z)-1-Bromo-2-chloro-3-methoxy-3-methyl-1-butene |
| H-Br | Polar solvent | Anti-Markovnikov | (E/Z)-1,2-Dibromo-3-methoxy-3-methyl-1-butene |
| H-Br | Peroxides (ROOR) | Anti-Markovnikov (radical) | (E/Z)-1,2-Dibromo-3-methoxy-3-methyl-1-butene |
| H₂O | H₂SO₄/HgSO₄ | Anti-Markovnikov | 1-Bromo-3-methoxy-3-methyl-2-butanone |
The stereochemistry of electrophilic additions to alkynes typically results in anti-addition. libretexts.org This occurs because the initial attack of the electrophile often forms a cyclic intermediate (like a bridged bromonium ion in the case of halogenation). The subsequent nucleophilic attack then occurs from the opposite face of this intermediate, leading to the two added groups being on opposite sides of the resulting double bond (a trans or E-alkene). libretexts.org
For 1-bromo-3-methoxy-3-methyl-1-butyne, the addition of an electrophile like Br₂ is expected to proceed through a bridged bromonium ion intermediate. The subsequent attack by a bromide ion (Br⁻) will occur from the anti-face, yielding the E-diastereomer as the major product. While syn-addition is less common, it can occur under specific conditions or with certain reagents.
Cycloaddition Reactions (e.g., [2+2], [2+3] (Click Chemistry))
The electron-deficient nature of the triple bond in 1-bromo-3-methoxy-3-methyl-1-butyne, caused by the electron-withdrawing bromine atom, makes it a suitable component in various cycloaddition reactions.
[2+2] Cycloaddition: This reaction involves the combination of two components with two π-electrons each to form a four-membered ring. libretexts.org Thermally initiated [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules but can proceed under photochemical conditions or with specific substrates like ketenes. libretexts.orgresearchgate.net 1-Bromo-3-methoxy-3-methyl-1-butyne can react with alkenes under photochemical activation to potentially form cyclobutene (B1205218) derivatives. researchgate.net
[2+3] Cycloaddition (1,3-Dipolar Cycloaddition): This is a powerful reaction for constructing five-membered heterocyclic rings. It involves a 1,3-dipole reacting with a dipolarophile. The bromoalkyne can act as an efficient dipolarophile. A prominent example of this reaction type is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. organic-chemistry.orgresearchgate.net
Click Chemistry: The term "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform. tcichemicals.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction. organic-chemistry.org 1-Bromo-3-methoxy-3-methyl-1-butyne, as a terminal alkyne derivative, is a potential substrate for CuAAC reactions. It can react with organic azides in the presence of a copper(I) catalyst to selectively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org
Cycloaddition reactions can proceed through either a concerted mechanism, where all bonds are formed simultaneously, or a stepwise mechanism involving a diradical or zwitterionic intermediate. psiberg.comrsc.org
Concerted Mechanism: Many 1,3-dipolar cycloadditions are considered to be concerted processes. libretexts.org The electronic nature of the substituents on the alkyne can influence the reaction rate but does not necessarily change the mechanism from concerted to stepwise.
Stepwise Mechanism: In some cases, particularly in [2+2] cycloadditions, the reaction may proceed through a stepwise pathway. researchgate.net The presence of the bromine atom on the alkyne can play a role here. The electron-withdrawing nature of bromine can polarize the triple bond, potentially favoring a stepwise mechanism involving a zwitterionic intermediate if the other reacting partner has strong electron-donating groups. The stability of any potential intermediate is a key factor in determining the operative mechanism. psiberg.com
Reactivity of the Methoxy Group and Ether Linkage
Cleavage of the Ether Bond: Specific Conditions and Reagents
Ethers are generally characterized by their low reactivity and stability towards many reagents. wikipedia.org However, the ether linkage in 1-bromo-3-methoxy-3-methyl-1-butyne can be cleaved under specific, typically harsh, conditions. masterorganicchemistry.com The cleavage reaction is an acid-catalyzed nucleophilic substitution. wikipedia.org
The ether in this molecule is a tertiary ether, as the oxygen atom is bonded to a tertiary carbon. This structural feature dictates the mechanism of cleavage. When treated with strong acids, particularly hydrogen halides like HI or HBr, the reaction likely proceeds through an Sₙ1 mechanism. masterorganicchemistry.com
The mechanism involves two main steps:
Protonation of the Ether Oxygen: A strong acid protonates the methoxy group's oxygen atom, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com
Formation of a Carbocation and Nucleophilic Attack: The protonated ether cleaves to form methanol (B129727) and a relatively stable tertiary carbocation. This carbocation is then attacked by the conjugate base of the acid (e.g., I⁻ or Br⁻) to form a tertiary alkyl halide. wikipedia.orgmasterorganicchemistry.com
Due to the stability of the tertiary carbocation intermediate, the cleavage of this specific ether is more facile compared to primary or secondary ethers.
| Reagent(s) | Conditions | Mechanism | Products |
|---|---|---|---|
| HI (concentrated) | Heat | Sₙ1 | 1-Bromo-3-iodo-3-methyl-1-butyne + Methanol |
| HBr (concentrated) | Heat | Sₙ1 | 1,3-Dibromo-3-methyl-1-butyne + Methanol |
| BBr₃ (Boron tribromide) | Inert solvent (e.g., CH₂Cl₂) | Lewis acid-catalyzed cleavage | 1,3-Dibromo-3-methyl-1-butyne + B(OMe)Br₂ |
| HCl (concentrated) | Vigorous conditions (heat, pressure) | Sₙ1 | 1-Bromo-3-chloro-3-methyl-1-butyne + Methanol |
Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for cleaving ethers, often under milder conditions than protic acids. masterorganicchemistry.com
Role of the Methoxy Group in Directing Functionalization (e.g., Chelation Assistance)
The methoxy group (-OCH₃) in a molecule can significantly influence its reactivity and the regioselectivity of bond formation. One of the key roles a methoxy group can play is that of a directing group, often through chelation assistance. In the hypothetical context of 1-bromo-3-methoxy-3-methyl-1-butyne, the oxygen atom of the methoxy group possesses lone pairs of electrons that could coordinate to a metal center in a catalytic reaction.
This coordination can bring the catalyst into close proximity to specific reactive sites on the molecule, thereby directing functionalization to a particular position. For instance, in reactions involving organometallic reagents, the methoxy group could form a chelate ring with the metal, positioning it to facilitate reactions at a nearby C-H bond or to influence the stereochemical outcome of a reaction.
Table 1: Potential Influence of Methoxy Group on Functionalization
| Reaction Type | Potential Role of Methoxy Group | Expected Outcome |
|---|---|---|
| Metal-catalyzed C-H activation | Chelation to the metal center | Directed functionalization of a specific C-H bond |
| Addition reactions to the alkyne | Steric hindrance or electronic influence | Regio- and stereoselective addition |
Reactions at the Quaternary Carbon Center
The quaternary carbon in 1-bromo-3-methoxy-3-methyl-1-butyne, bonded to two methyl groups, a methoxy group, and the propargyl group, is a sterically hindered center. Reactions directly at this carbon are generally less favorable. However, transformations involving this center are plausible, particularly through intermediates like carbocations or radicals.
Rearrangement Reactions Induced by Carbocation Intermediates
Should a reaction proceed through a carbocation intermediate, rearrangements involving the quaternary center could occur. For example, if a carbocation were to form on an adjacent carbon, a methyl group from the quaternary center could migrate (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. The stability of the resulting carbocation would be a driving force for such a rearrangement.
Table 2: Hypothetical Carbocation Rearrangements
| Initial Carbocation Position | Migrating Group | Resulting Carbocation | Driving Force |
|---|---|---|---|
| Adjacent to quaternary center | Methyl group | Tertiary carbocation | Increased stability |
Potential for Radical-Mediated Transformations
Radical reactions could also involve the quaternary carbon. For instance, a radical initiator could lead to the formation of a radical at a position alpha to the quaternary center. This could be followed by intramolecular radical addition to the alkyne or other radical cascade processes. The presence of the bromoalkyne functionality could also play a role in radical-mediated cyclization reactions.
Sequential and Cascade Reactions Leveraging Multiple Functional Groups
The combination of a bromoalkyne, a methoxy group, and a quaternary center in 1-bromo-3-methoxy-3-methyl-1-butyne offers the potential for designing sequential and cascade reactions to build molecular complexity efficiently.
One-Pot Syntheses of Complex Scaffolds
A "one-pot" synthesis could involve a sequence of reactions where the different functional groups react in a controlled manner. For example, a Sonogashira coupling at the bromoalkyne could be followed by an acid-catalyzed rearrangement involving the methoxy group and quaternary center, all in a single reaction vessel.
Table 3: Illustrative One-Pot Reaction Sequence
| Step | Reaction | Reagents | Functional Group Involved |
|---|---|---|---|
| 1 | Sonogashira Coupling | Palladium catalyst, copper co-catalyst, amine base, terminal alkyne | Bromoalkyne |
Domino Reactions Initiated by 1-Bromo-3-methoxy-3-methyl-1-butyne
A domino reaction, or cascade reaction, is a series of intramolecular reactions that occur sequentially without the need for adding new reagents. The bromoalkyne moiety of 1-bromo-3-methoxy-3-methyl-1-butyne could serve as an initiator for such a cascade. For instance, an initial intermolecular reaction at the alkyne could trigger a series of cyclizations and rearrangements involving the other functional groups to rapidly generate a complex polycyclic structure.
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Understanding
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone technique for the structural confirmation and for probing the electronic environment of 1-Butyne, 1-bromo-3-methoxy-3-methyl-.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis and Intermediates
To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying which protons are on adjacent carbon atoms. For instance, it would show the correlation between the methyl protons and any adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for mapping the complete carbon skeleton, HMBC detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be instrumental in confirming the positions of the bromo, methoxy (B1213986), and methyl groups relative to the butyne chain. For example, correlations between the methoxy protons and the quaternary carbon at the 3-position would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, regardless of their bonding connectivity. For a small molecule like 1-Butyne, 1-bromo-3-methoxy-3-methyl-, NOESY could help in determining preferred conformations, although significant conformational flexibility would be anticipated.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on analogous structures, is presented below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| C1 (≡C-Br) | - | ~40-50 | - |
| C2 (C≡) | - | ~80-90 | Protons on C4, Methoxy protons |
| C3 (-C(OCH₃)(CH₃)₂) | - | ~70-80 | Protons on C4, Methoxy protons |
| C4 (CH₃) | ~1.3-1.5 (singlet, 6H) | ~25-35 | C2, C3, Methoxy Carbon |
| Methoxy (OCH₃) | ~3.2-3.4 (singlet, 3H) | ~50-60 | C3 |
In-situ NMR Studies for Reaction Monitoring and Kinetics
In-situ or reaction monitoring NMR is a powerful tool for understanding reaction mechanisms and kinetics in real-time. By acquiring NMR spectra at various time points during a reaction involving 1-Butyne, 1-bromo-3-methoxy-3-methyl-, one could:
Identify and characterize transient intermediates: The appearance and disappearance of new signals could indicate the formation of short-lived species.
Determine reaction rates: By monitoring the decrease in the concentration of starting material and the increase in the concentration of the product, the kinetics of the reaction can be determined.
Elucidate reaction pathways: The observation of intermediates can help to distinguish between different possible mechanistic pathways.
Infrared (IR) and Raman Spectroscopy for Bond Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, would provide valuable information about the functional groups and bonding within 1-Butyne, 1-bromo-3-methoxy-3-methyl-.
Vibrational Analysis of Alkyne and C-Br Stretches under Reaction Conditions
The key vibrational modes for this molecule would be the alkyne (C≡C) and the carbon-bromine (C-Br) stretching frequencies.
Alkyne (C≡C) stretch: A terminal alkyne typically shows a sharp, weak to medium intensity band in the IR spectrum around 2100-2140 cm⁻¹. The corresponding Raman signal is often strong. The position of this band can be sensitive to the electronic environment.
Carbon-Bromine (C-Br) stretch: The C-Br stretching vibration is expected in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹.
Monitoring these vibrational bands under reaction conditions could reveal changes in bond character during a chemical transformation.
Probing Intermolecular Interactions and Reaction Progress
Changes in the position and shape of vibrational bands can indicate intermolecular interactions, such as hydrogen bonding (if applicable in a reaction mixture) or coordination to a catalyst. By tracking the intensity of the characteristic vibrational bands of the reactant and product, the progress of a reaction can be monitored.
A summary of expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C≡C | Stretch | 2100 - 2140 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-O | Stretch | 1050 - 1150 |
| C-Br | Stretch | 500 - 600 |
Mass Spectrometry for Fragmentation Pathways and Isomeric Distinctions
Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Butyne, 1-bromo-3-methoxy-3-methyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.
The fragmentation pattern observed in the mass spectrum would be crucial for structural elucidation. Key fragmentation pathways would likely involve:
Loss of a bromine atom: Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) would appear as a characteristic doublet (M⁺ and M⁺+2) of roughly equal intensity.
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a common fragmentation pathway for ethers.
Loss of a methyl group: Fragmentation involving the loss of a methyl radical (•CH₃) would result in a peak at M-15.
Loss of a methoxy group: A peak corresponding to the loss of a methoxy radical (•OCH₃) at M-31 might also be observed.
Analysis of these fragmentation patterns would allow for the differentiation between isomers. For instance, an isomer with a different arrangement of the functional groups would be expected to produce a distinct fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Products and Intermediates
High-resolution mass spectrometry is a cornerstone technique for the verification of elemental composition. By providing a highly accurate mass-to-charge ratio (m/z), HRMS allows for the determination of a molecule's exact mass, which in turn can confirm its chemical formula. In the context of studying 1-Butyne, 1-bromo-3-methoxy-3-methyl-, HRMS would be critical in confirming the successful synthesis of the target compound and identifying any intermediates or byproducts.
The theoretical exact mass of 1-Butyne, 1-bromo-3-methoxy-3-methyl- can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Bromine-79, and Oxygen-16). A comparison of this theoretical mass with the experimentally obtained value from an HRMS analysis would provide strong evidence for the compound's identity. Any significant deviation between the theoretical and experimental masses would suggest either an incorrect structural assignment or the presence of impurities.
Table 1: Theoretical Isotopic Masses for HRMS Analysis
| Atom | Isotope | Exact Mass (Da) |
|---|---|---|
| Carbon | ¹²C | 12.000000 |
| Hydrogen | ¹H | 1.007825 |
| Bromine | ⁷⁹Br | 78.918337 |
| Bromine | ⁸¹Br | 80.916291 |
This table presents the exact masses of the most common isotopes of the elements present in the target compound, which are used to calculate the theoretical exact mass.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
While HRMS provides information about the intact molecule, tandem mass spectrometry (MS/MS) offers deeper structural insights by probing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of 1-Butyne, 1-bromo-3-methoxy-3-methyl- would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.
The fragmentation pathways observed in the MS/MS spectrum can reveal the connectivity of atoms within the molecule. For 1-Butyne, 1-bromo-3-methoxy-3-methyl-, characteristic fragmentation patterns would be expected, such as the loss of a bromine radical, a methoxy group, or cleavage at the carbon-carbon bonds. By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed, corroborating the data obtained from other analytical techniques.
Table 2: Potential Fragmentation Pathways in MS/MS Analysis
| Precursor Ion (M⁺) | Neutral Loss | Fragment Ion |
|---|---|---|
| [C₆H₉BrO]⁺ | Br• | [C₆H₉O]⁺ |
| [C₆H₉BrO]⁺ | •CH₃O | [C₅H₆Br]⁺ |
This table outlines some of the plausible fragmentation patterns for 1-Butyne, 1-bromo-3-methoxy-3-methyl- that could be observed in a tandem mass spectrometry experiment.
X-ray Crystallography (if suitable derivatives are formed)
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. While obtaining single crystals of the parent compound, 1-Butyne, 1-bromo-3-methoxy-3-methyl-, might be challenging, the formation of suitable crystalline derivatives could allow for its structural elucidation via this powerful technique.
Analysis of Bond Lengths and Angles for Electronic Structure Inference
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| 1-Butyne, 1-bromo-3-methoxy-3-methyl- |
| Carbon-12 |
| Hydrogen-1 |
| Bromine-79 |
Theoretical and Computational Chemistry of 1 Bromo 3 Methoxy 3 Methyl 1 Butyne
Electronic Structure and Bonding Analysis
The electronic characteristics of 1-bromo-3-methoxy-3-methyl-1-butyne are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining these features.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 1-bromo-3-methoxy-3-methyl-1-butyne, DFT calculations would typically be employed to optimize the molecular geometry and calculate various ground-state properties.
A typical DFT calculation would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) to solve the Kohn-Sham equations. The output of such a calculation provides the optimized Cartesian coordinates of the atoms, the total electronic energy, and the wavefunction of the molecule. From these, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict its infrared spectrum.
Molecular Orbital (MO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap generally implies high stability and low reactivity, whereas a small gap suggests the opposite.
For 1-bromo-3-methoxy-3-methyl-1-butyne, the HOMO is expected to have significant contributions from the π-system of the alkyne and the lone pairs of the bromine and oxygen atoms. The LUMO is likely to be an antibonding orbital, primarily localized along the carbon-bromine bond and the alkyne π* system.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity profile.
Table 1: Hypothetical Reactivity Descriptors for 1-Bromo-3-methoxy-3-methyl-1-butyne
| Descriptor | Formula | Predicted Value (Arbitrary Units) |
| HOMO Energy | EHOMO | -9.5 eV |
| LUMO Energy | ELUMO | -0.5 eV |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 9.0 eV |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 5.0 eV |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 4.5 eV |
| Global Electrophilicity | ω = χ2/(2η) | 2.78 eV |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) methods. These analyses provide partial atomic charges, which are useful for understanding intermolecular interactions and reaction mechanisms.
In 1-bromo-3-methoxy-3-methyl-1-butyne, the bromine and oxygen atoms are expected to carry partial negative charges due to their high electronegativity, while the carbon atoms bonded to them will have partial positive charges.
A more intuitive representation of the charge distribution is the molecular electrostatic potential (MEP) map. The MEP is plotted onto the molecule's electron density surface, with colors indicating regions of different electrostatic potential. Typically, red represents regions of negative potential (electron-rich), blue represents regions of positive potential (electron-poor), and green indicates neutral regions. For 1-bromo-3-methoxy-3-methyl-1-butyne, the MEP map would likely show negative potential around the bromine and oxygen atoms and the π-cloud of the alkyne, while the regions around the hydrogen atoms and the carbon of the C-Br bond would exhibit positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack.
Conformational Analysis and Intramolecular Interactions
The flexibility of 1-bromo-3-methoxy-3-methyl-1-butyne arises from rotation around its single bonds. Understanding the molecule's conformational preferences and the energetic barriers to rotation is crucial for a complete picture of its behavior.
Potential Energy Surface Scans for Rotational Barriers and Stable Conformers
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is achieved by systematically changing a specific dihedral angle and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting energy profile reveals the locations of stable conformers (energy minima) and transition states (energy maxima), which correspond to the rotational barriers.
For 1-bromo-3-methoxy-3-methyl-1-butyne, key rotations to investigate would be around the C-C bond connecting the alkyne to the tertiary carbon and the C-O bond of the methoxy (B1213986) group. The PES scans would identify the most stable conformers and the energy required to interconvert between them. This information is important for understanding the molecule's dynamic behavior and the populations of different conformers at a given temperature.
Table 2: Hypothetical Rotational Barriers for 1-Bromo-3-methoxy-3-methyl-1-butyne
| Rotational Bond | Dihedral Angle Scanned | Energy Barrier (kcal/mol) |
| C(alkyne)-C(tert) | Br-C≡C-C | ~ 2-4 |
| C(tert)-O | C≡C-C-O | ~ 3-5 |
| O-CH3 | C-O-CH3-H | ~ 1-2 |
Note: These are estimated values and would need to be confirmed by actual calculations.
Non-Covalent Interactions (e.g., Halogen Bonding, C-H...O interactions)
Non-covalent interactions (NCIs) play a significant role in determining the structure, stability, and reactivity of molecules. In 1-bromo-3-methoxy-3-methyl-1-butyne, several types of intramolecular NCIs could be present.
Additionally, weak C-H...O hydrogen bonds could exist between the methyl hydrogens and the oxygen atom of the methoxy group, or between the methyl hydrogens of the methoxy group and the π-system of the alkyne. These interactions, while individually weak, can collectively contribute to the stability of certain conformations.
Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index can be used to identify and characterize these weak interactions, providing a deeper understanding of the forces that govern the molecule's structure.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides powerful tools for investigating the detailed pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone. fiveable.meresearchgate.net For a molecule like 1-bromo-3-methoxy-3-methyl-1-butyne, computational modeling can elucidate potential reaction mechanisms, such as nucleophilic substitution or elimination, by mapping out the potential energy surface that governs the transformation from reactants to products.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A cornerstone of reaction mechanism elucidation is the identification of the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. fiveable.me Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.net For a hypothetical nucleophilic substitution reaction of 1-bromo-3-methoxy-3-methyl-1-butyne with a nucleophile (e.g., a cyanide ion), the transition state would involve the partial formation of the new carbon-nucleophile bond and the partial cleavage of the carbon-bromine bond.
Once a candidate transition state structure is located, its identity must be confirmed. This is achieved through an Intrinsic Reaction Coordinate (IRC) analysis. molcas.orgscm.com An IRC calculation traces the minimum energy path downhill from the transition state in both the forward and reverse directions. uni-muenchen.derowansci.com A true transition state must connect the reactant complex (1-bromo-3-methoxy-3-methyl-1-butyne and the nucleophile) on one side and the product complex on the other, thus verifying its role in the proposed reaction mechanism. molcas.org
Calculation of Activation Energies and Reaction Enthalpies
With the optimized geometries of the reactants, transition state, and products, their respective electronic energies can be calculated with high accuracy using methods like Density Functional Theory (DFT). researchgate.netacs.org The activation energy (Ea) of the reaction is then determined as the difference in energy between the transition state and the reactants. researchgate.net This value is critical as it directly relates to the reaction rate; a higher activation energy implies a slower reaction.
Similarly, the reaction enthalpy (ΔH) is calculated as the difference between the total enthalpy of the products and the reactants. researchgate.net This value indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). These calculations are typically performed using a specific combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), and the results provide a quantitative thermodynamic and kinetic profile of the reaction. researchgate.netmedium.com
Below is a hypothetical data table illustrating the calculated energies for a substitution reaction of 1-bromo-3-methoxy-3-methyl-1-butyne.
| Species | Relative Energy (kcal/mol) | Property | Calculated Value (kcal/mol) |
|---|---|---|---|
| Reactants | 0.00 | Activation Energy (Ea) | 22.5 |
| Transition State | +22.5 | ||
| Products | -15.0 | Reaction Enthalpy (ΔH) | -15.0 |
Solvation Models in Simulating Solution-Phase Reactions
Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models must account for these effects. Solvation models are broadly categorized into two types: explicit and implicit. wikipedia.org
Explicit models involve including a number of individual solvent molecules in the calculation, offering a highly detailed picture of solute-solvent interactions. However, this approach is computationally very expensive.
A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). wikipedia.orgpyscf.orgfiveable.me These models treat the solvent as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. fiveable.me The model then calculates the electrostatic interactions between the solute and the polarized solvent continuum. wikipedia.org Applying a model like PCM to the theoretical reactions of 1-bromo-3-methoxy-3-methyl-1-butyne would provide more realistic activation energies and reaction enthalpies that better reflect experimental conditions in a specific solvent.
Prediction of Spectroscopic Properties from First Principles
First principles (or ab initio) computational methods allow for the prediction of various spectroscopic properties of molecules directly from quantum mechanical theory, without reliance on empirical parameters. rsc.org These predictions are invaluable for structure elucidation and for interpreting experimental spectra. openaccessjournals.com
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. wikipedia.org Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govresearchgate.net The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org
The process involves first optimizing the molecular geometry of 1-bromo-3-methoxy-3-methyl-1-butyne at a chosen level of theory. Subsequently, a GIAO calculation is performed on this geometry to compute the absolute magnetic shielding tensors for each nucleus. These absolute shieldings are then converted into chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. acs.org The predicted spectrum can then be compared to experimental data to confirm the structure. rsc.org
The following interactive table presents hypothetical, yet plausible, predicted ¹H and ¹³C NMR chemical shifts for 1-bromo-3-methoxy-3-methyl-1-butyne.
| Atom Type | Atom Label | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹³C NMR | C1 (≡C-Br) | 45.2 |
| C2 (C≡) | 85.7 | |
| C3 (-C(CH₃)₂O-) | 72.3 | |
| C4, C5 (-CH₃) | 28.9 | |
| C6 (-OCH₃) | 51.5 | |
| ¹H NMR | H (on C4, C5) | 1.45 (s, 6H) |
| H (on C6) | 3.30 (s, 3H) |
Simulated Vibrational Spectra for Comparison with Experimental Data
After obtaining the optimized equilibrium geometry of 1-bromo-3-methoxy-3-methyl-1-butyne, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each frequency. acs.orgresearchgate.net The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and anharmonicity. The resulting data can be plotted as a simulated spectrum, which can be directly compared with an experimental IR or Raman spectrum to aid in peak assignment. nih.gov
A table of predicted key vibrational frequencies for 1-bromo-3-methoxy-3-methyl-1-butyne is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (methyl groups) | 2980 - 2950 | Strong |
| C≡C Stretch | 2250 | Weak |
| C-O Stretch (ether) | 1150 | Strong |
| C-Br Stretch | 650 | Medium |
Applications of 1 Bromo 3 Methoxy 3 Methyl 1 Butyne As a Building Block in Complex Molecular Synthesis
Role in the Construction of Functionalized Heterocycles
Heterocyclic compounds are central to medicinal chemistry and materials science. researchgate.net The structure of 1-bromo-3-methoxy-3-methyl-1-butyne is well-suited for the synthesis of diverse heterocyclic systems.
Incorporation into Nitrogen, Oxygen, and Sulfur-Containing HeterocyclesThe electrophilic and acetylenic nature of 1-bromo-3-methoxy-3-methyl-1-butyne suggests its potential for constructing a variety of five- and six-membered heterocycles.organic-chemistry.org
Nitrogen Heterocycles: The alkyne functionality can react with 1,3-dipoles, such as azides, in Huisgen cycloadditions to form triazoles. Additionally, reaction with binucleophiles like hydrazines or amidines could potentially yield pyrazoles or pyrimidines, respectively. nih.gov
Oxygen and Sulfur Heterocycles: Synthesis of furans, thiophenes, and their derivatives could be achieved through various cyclization strategies. For example, intramolecular cyclization of a substrate prepared by coupling 1-bromo-3-methoxy-3-methyl-1-butyne with a molecule containing a tethered hydroxyl or thiol group could lead to the formation of oxygen or sulfur-containing rings.
Synthesis of Polycyclic and Spiro Compounds
The synthesis of complex polycyclic and spirocyclic frameworks requires building blocks that offer precise control over reactivity and three-dimensional structure.
As a Source of Alkyne or Bromine-Alkyne FunctionalityThe primary utility of 1-bromo-3-methoxy-3-methyl-1-butyne in this context would be in metal-catalyzed cross-coupling reactions. The bromoalkyne unit is a key functional group for reactions such as the Sonogashira, Cadiot-Chodkiewicz, and Stephens-Castro couplings, which are powerful methods for forming carbon-carbon bonds.organic-chemistry.orgnih.gov
In a typical Sonogashira coupling, 1-bromo-3-methoxy-3-methyl-1-butyne could react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a di-substituted diyne. researchgate.net This reaction would attach the bulky C(CH₃)₂(OCH₃) group to a larger molecular scaffold.
Table 1: Potential Cross-Coupling Reactions
| Coupling Reaction | Reactant 1 | Reactant 2 | Potential Product Type |
|---|---|---|---|
| Sonogashira | 1-Bromo-3-methoxy-3-methyl-1-butyne | Terminal Alkyne (R-C≡CH) | Asymmetric Diyne |
| Cadiot-Chodkiewicz | 1-Bromo-3-methoxy-3-methyl-1-butyne | Terminal Alkyne (R-C≡CH) | Asymmetric Diyne |
| Stephens-Castro | 1-Bromo-3-methoxy-3-methyl-1-butyne | Copper Acetylide (R-C≡CCu) | Asymmetric Diyne |
Preparation of Advanced Organic Materials Precursors
Aromatic alkynes are important components in functional organic materials due to their rigid, linear geometry which facilitates π-conjugation. nih.gov Although research has not specifically reported the use of 1-bromo-3-methoxy-3-methyl-1-butyne for this purpose, its structure is analogous to building blocks used in the synthesis of molecular wires, organic light-emitting diodes (OLEDs), and functional polymers.
Through Sonogashira cross-coupling reactions, the 3-methoxy-3-methyl-1-butynyl moiety could be attached to aromatic or heteroaromatic rings. msu.edu The resulting molecule could serve as a monomer or a precursor for larger conjugated systems. The bulky, non-planar quaternary center would likely disrupt crystal packing, which could enhance the solubility of the resulting materials and influence their solid-state photophysical properties.
Role in Monomer or Polymer Synthesis
While direct, extensive research on the specific use of 1-bromo-3-methoxy-3-methyl-1-butyne in the synthesis of monomers or polymers is not widely documented in publicly available literature, its structural motifs suggest potential applications. The terminal alkyne, after deprotection or conversion, is a key functional group for polymerization reactions such as those mediated by transition metal catalysts. The bromo-substituted alkyne itself can be a precursor to metal-acetylide species, which are pivotal in certain polymerization processes.
Hypothetical Synthetic Pathway for a Polyalkyne Monomer:
| Step | Reactant | Reagent/Conditions | Product |
| 1 | 1-Bromo-3-methoxy-3-methyl-1-butyne | Sonogashira coupling with a suitable partner (e.g., a protected terminal alkyne) | A di-alkyne with a protected tertiary alcohol |
| 2 | Di-alkyne product from Step 1 | Deprotection of the alcohol and/or other protecting groups | Functionalized monomer ready for polymerization |
Building Blocks for Optoelectronic or Supramolecular Assemblies
The rigid, linear scaffold of the butyne backbone, combined with its potential for functionalization, makes 1-bromo-3-methoxy-3-methyl-1-butyne an intriguing candidate for the construction of molecules intended for optoelectronic or supramolecular applications. The bromoalkyne functionality is particularly useful for engaging in Sonogashira cross-coupling reactions, a cornerstone in the synthesis of conjugated systems found in many organic electronic materials.
Potential Applications in Optoelectronic Materials:
| Application Area | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Incorporation into conjugated polymers or small molecules to tune electronic properties. |
| Organic Photovoltaics (OPVs) | Use as a building block for donor or acceptor materials. |
| Molecular Wires | The rigid alkyne unit can act as a component in linear, conjugated systems for charge transport. |
The ability to introduce different aromatic or heterocyclic groups via coupling reactions allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.
Strategic Intermediate in Analog Synthesis
The utility of 1-bromo-3-methoxy-3-methyl-1-butyne extends to its role as a strategic intermediate in the synthesis of compound libraries and for the exploration of new chemical space. Its bifunctional nature allows for sequential or orthogonal chemical transformations, enabling the generation of a diverse set of analogs from a common core structure.
Synthesis of Libraries for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how molecular structure influences function. The generation of compound libraries with systematic structural variations is a key strategy in SAR. 1-Bromo-3-methoxy-3-methyl-1-butyne can serve as a versatile scaffold for such libraries.
Example of a Synthetic Strategy for a Compound Library:
| Step | Reaction Type | Position of Modification | Example Reagents |
| 1 | Sonogashira Coupling | At the bromoalkyne | Various terminal alkynes, boronic acids (after conversion to a terminal alkyne) |
| 2 | Deprotection | At the methoxy (B1213986) group | Acidic conditions to reveal the tertiary alcohol |
| 3 | Derivatization | At the newly formed alcohol | Acylation, etherification, etc. |
This systematic approach allows for the creation of a matrix of compounds where different substituents are explored at two distinct points of the molecular scaffold, facilitating comprehensive SAR studies.
Derivatization for Exploring New Chemical Space
The exploration of new chemical space—the vast number of possible molecules that have not yet been synthesized—is crucial for the discovery of novel compounds with unique properties. The reactivity of 1-bromo-3-methoxy-3-methyl-1-butyne provides multiple avenues for creating novel molecular architectures.
Potential Derivatization Reactions:
Click Chemistry: The terminal alkyne (after removal of the bromine) can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.
Metal-Catalyzed Cyclizations: The alkyne functionality can undergo various intramolecular or intermolecular cyclization reactions to form carbocyclic and heterocyclic systems.
Addition Reactions: The triple bond can be subjected to a range of addition reactions to introduce new functional groups and stereocenters.
Through these and other transformations, 1-bromo-3-methoxy-3-methyl-1-butyne can be elaborated into a wide variety of previously unexplored molecular frameworks.
Future Research Directions and Outlook
Development of Novel, Highly Efficient Synthetic Routes
The future synthesis of 1-Butyne, 1-bromo-3-methoxy-3-methyl- and its analogs will likely focus on developing more efficient, sustainable, and scalable methods. Current strategies for the synthesis of 1-bromoalkynes often involve the reaction of a terminal alkyne with an electrophilic bromine source.
One established method involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (B79036) (AgNO₃). researchgate.net This approach is generally effective for a range of terminal alkynes. Another promising and more environmentally friendly method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to mediate the reaction between terminal alkynes and N-haloimides. nih.gov This metal-free approach offers mild reaction conditions and short reaction times.
Future research could focus on optimizing these existing methods for the specific substrate, 3-methoxy-3-methyl-1-butyne, to maximize yield and minimize byproducts. Furthermore, the development of catalytic enantioselective bromination reactions would be a significant advancement, allowing for the synthesis of chiral bromoalkynes which are valuable in asymmetric synthesis. The exploration of novel brominating agents that are cheaper, less toxic, and easier to handle will also be a key area of investigation.
Table 1: Comparison of Potential Synthetic Routes for 1-Butyne, 1-bromo-3-methoxy-3-methyl-
| Method | Reagents | Catalyst | Advantages | Potential Challenges |
| Silver-Catalyzed Bromination | 3-methoxy-3-methyl-1-butyne, NBS | AgNO₃ | High efficiency, mild conditions | Use of a heavy metal catalyst |
| DBU-Mediated Bromination | 3-methoxy-3-methyl-1-butyne, NBS | DBU | Metal-free, mild conditions, short reaction time | Base sensitivity of the substrate or product |
| Oxidative Halogenation | 3-methoxy-3-methyl-1-butyne, NaBr | Chloramine-B | Mild conditions, good yields | Use of an oxidant |
Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations
The bromoalkyne functionality in 1-Butyne, 1-bromo-3-methoxy-3-methyl- is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly delve into exploring its reactivity in both known and novel reaction pathways.
Cross-Coupling Reactions: Bromoalkynes are excellent substrates for various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings, to form new carbon-carbon bonds. nih.gov Investigating the coupling of 1-Butyne, 1-bromo-3-methoxy-3-methyl- with a diverse range of organometallic reagents will be crucial for expanding its synthetic utility. rsc.orgdrugtargetreview.comrsc.orgrsc.org
Cycloaddition Reactions: The electron-deficient nature of the alkyne in 1-Butyne, 1-bromo-3-methoxy-3-methyl- makes it a good candidate for various cycloaddition reactions, including [3+2] and [4+2] cycloadditions. sciencedaily.comrug.nl Exploring its participation in these reactions with various dienes and dipoles could lead to the synthesis of complex heterocyclic and carbocyclic scaffolds. nih.gov
Nucleophilic Addition Reactions: The triple bond in haloalkynes is susceptible to nucleophilic attack. Investigating the addition of various nucleophiles to 1-Butyne, 1-bromo-3-methoxy-3-methyl- could provide access to a range of functionalized alkenes with defined stereochemistry. nih.gov
A significant focus of future research will be on the development of stereoselective transformations. Given the presence of a stereocenter that can be generated from the tertiary alcohol, exploring diastereoselective reactions will be of particular interest. Furthermore, the development of enantioselective reactions using chiral catalysts could provide access to enantioenriched products, which are highly valuable in medicinal chemistry and materials science. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for 1-Butyne, 1-bromo-3-methoxy-3-methyl- and its subsequent transformations into continuous flow and automated synthesis platforms represents a major leap towards more efficient, safer, and scalable chemical manufacturing.
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety when dealing with reactive intermediates, and the potential for straightforward scalability. nih.govrsc.orgnih.gov The synthesis of 1-bromoalkynes, which can be exothermic, is particularly well-suited for flow chemistry. rsc.orgresearchgate.net Future work will involve the design and optimization of flow reactors for the continuous production of 1-Butyne, 1-bromo-3-methoxy-3-methyl-. nih.gov This could involve packed-bed reactors with immobilized catalysts or reagents to simplify purification.
Automated Synthesis: Automated synthesis platforms, often coupled with high-throughput experimentation, can rapidly screen reaction conditions and identify optimal parameters for the synthesis and functionalization of 1-Butyne, 1-bromo-3-methoxy-3-methyl-. rug.nlnih.govprf.orgbeilstein-journals.org These robotic systems can perform numerous reactions in parallel, significantly accelerating the discovery of new reactivity and the development of novel derivatives. sciencedaily.comresearchgate.netntu.edu.sgresearchgate.net The integration of machine learning algorithms with these automated platforms can further enhance their predictive capabilities and enable the autonomous discovery of new synthetic routes and molecules. nih.govresearchgate.netmdpi.combohrium.com
Advanced Computational Studies for Predictive Design of Derivatives and Reactions
Advanced computational chemistry will play a pivotal role in guiding the future research directions for 1-Butyne, 1-bromo-3-methoxy-3-methyl-. Density Functional Theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of this compound. nih.gov
Predictive Modeling of Reactivity and Stereoselectivity: DFT calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and, consequently, the feasibility of a given transformation. rsc.orgresearchgate.netnih.gov This is particularly valuable for predicting the regioselectivity and stereoselectivity of reactions, guiding the choice of reagents and catalysts to achieve the desired outcome. nih.gov For instance, computational studies can help in understanding the factors that control the stereochemistry of nucleophilic additions or cycloaddition reactions involving 1-Butyne, 1-bromo-3-methoxy-3-methyl-. rsc.org
In Silico Design of Derivatives and Catalysts: Computational tools can be used for the in silico design of novel derivatives of 1-Butyne, 1-bromo-3-methoxy-3-methyl- with desired electronic and steric properties. nih.govpeerj.com By modeling the interaction of these virtual compounds with biological targets or materials, researchers can prioritize the synthesis of the most promising candidates. Furthermore, computational methods can aid in the rational design of new catalysts that are specifically tailored to enhance the efficiency and selectivity of reactions involving this bromoalkyne. researchgate.netresearchgate.net
Table 2: Key Computational Approaches for Future Research
| Computational Method | Application Area | Predicted Outcomes |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries and energies, reaction pathways, kinetic and thermodynamic parameters. nih.govrsc.orgchemrxiv.org |
| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, solvent effects, binding modes to catalysts or biological targets. |
| Machine Learning (ML) | Predictive Modeling | Reaction outcomes, catalyst performance, prediction of novel reactivity. nih.govresearchgate.netmdpi.combohrium.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Active site interactions, catalytic mechanisms of engineered enzymes. |
Q & A
Q. What are the recommended synthetic routes for 1-bromo-3-methoxy-3-methyl-1-butyne, and what challenges arise during its preparation?
- Methodological Answer : The synthesis can involve alkynylation followed by regioselective bromination. For example, starting from 3-methoxy-3-methyl-1-butyne (a precursor with a terminal alkyne), bromination using N-bromosuccinimide (NBS) under radical conditions may introduce the bromine atom at the terminal position . Challenges include controlling regioselectivity and avoiding over-bromination. Purification via fractional distillation or preparative GC (as used for similar alkynes in NIST data ) is critical due to the compound’s volatility.
Q. How can gas chromatography-mass spectrometry (GC-MS) and IR spectroscopy be optimized to characterize this compound?
- Methodological Answer :
- GC-MS : Use a non-polar column (e.g., CP Sil 5 CB) with isothermal conditions at ~20°C to resolve volatile alkynes, referencing Kovats retention indices from NIST .
- IR Spectroscopy : Key peaks include the C≡C stretch (~2100–2260 cm⁻¹), C-Br stretch (~550–650 cm⁻¹), and methoxy C-O stretch (~1100–1250 cm⁻¹). Compare with spectra of analogous bromoalkynes .
Q. What safety protocols are essential for handling 1-bromo-3-methoxy-3-methyl-1-butyne?
- Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk line) to prevent decomposition. Bromoalkynes are irritants and light-sensitive; store in amber vials at ≤4°C. Toxicity data for similar compounds (e.g., 4-bromo-1-butyne ) suggest using fume hoods and PPE.
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromine atom in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura)?
- Methodological Answer : The methoxy and methyl groups at the 3-position create steric hindrance, potentially slowing oxidative addition in palladium-catalyzed reactions. Computational modeling (DFT) can predict reaction pathways, while experimental optimization (e.g., ligand screening) improves yields. Compare with reactivity of 4-bromo-1-butyne and bromoarenes .
Q. What NMR spectral splitting patterns are expected for the methoxy and methyl groups, and how can conformational analysis explain these observations?
- Methodological Answer :
- ¹H NMR : The methoxy group (OCH₃) appears as a singlet (~δ 3.2–3.5), while the methyl group (CH₃) may split due to coupling with adjacent protons or restricted rotation.
- ¹³C NMR : The quaternary carbon bearing methoxy and methyl groups shows a distinct signal (~δ 70–80). Compare with data for 3-ethoxy-3-methyl-1-butyne .
- Conformational Analysis : Rotamer populations around the C-C≡C-Br bond can be studied using variable-temperature NMR or DFT calculations.
Q. How does the compound’s stability under acidic or basic conditions impact its utility as a synthetic intermediate?
- Methodological Answer : Acidic conditions may protonate the alkyne, leading to polymerization or side reactions (e.g., hydration). Basic conditions could dehydrohalogenate the bromide. Stability tests (TGA/DSC) under varying pH and temperatures are recommended. Contrast with degradation pathways of 1-bromo-3-methylbutane .
Q. What contradictions exist in reported spectral data for structurally similar bromoalkynes, and how can they be resolved?
- Methodological Answer : Discrepancies in IR C-Br stretches (e.g., 550 cm⁻¹ vs. 600 cm⁻¹ in different databases ) may arise from solvent effects or impurities. Validate using high-purity samples and cross-reference with computational spectra (e.g., Gaussian simulations).
Key Research Gaps and Opportunities
- Synthetic Methods : Develop enantioselective routes for chiral derivatives.
- Applications : Explore use in bioactive molecule synthesis (e.g., analogs of 1-(3-bromo-4-methoxyphenyl)ethanone ).
- Computational Studies : Model reaction kinetics and transition states for bromine participation in click chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
